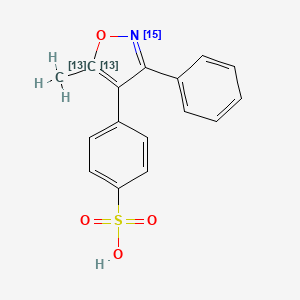![molecular formula C19H26FN3O8 B588150 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine CAS No. 162204-22-0](/img/structure/B588150.png)
2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine
Vue d'ensemble
Description
“2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine” is a compound with the molecular formula C13H16FN3O6 . It is a metabolite of the drug capecitabine .
Molecular Structure Analysis
The compound has a molecular weight of 329.28 g/mol . The IUPAC name is [(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 5 . The topological polar surface area is 121 Ų . The heavy atom count is 23 .Applications De Recherche Scientifique
Intermediate for Capecitabine Synthesis
This compound is an important intermediate in the synthesis of capecitabine . Capecitabine is a prodrug of 5-fluorouracil, which is used as a second-line therapy for metastatic breast cancer, gastric, colorectal, bladder cancer, and other solid malignancies .
Industrial Production
The compound is suitable for actual industrial production due to its high yield and quality, and fine stability . The preparation method of this compound is simple and easy to operate, making it suitable for large-scale production .
Crystal Structure Analysis
The crystal structure of this compound has been analyzed, revealing a central furan ring containing four carbon atom chiral centers . This analysis can provide valuable insights into the compound’s properties and potential applications .
Hydrogen Bond Configurations
The compound features relatively rare three-center proton-bifurcated donor N–H··· (O,F) hydrogen bond interaction in cooperation with a second, (C,N)–H···O bifurcated acceptor three-center hydrogen bond in a supportive fashion . This unique configuration could have implications in various scientific research fields .
Influence on Bond Distances and Angles
The compound’s unique structure and hydrogen bonding significantly influence the bond distances, bond angles, and torsion angles of the deoxy-5-fluorocytidine group . This could be of interest in the field of structural chemistry .
Computational Chemistry
The compound’s structure and properties have been compared to a MOPAC computational calculation . This suggests potential applications in computational chemistry and molecular modeling .
Mécanisme D'action
Target of Action
It is known to be a metabolite of the drug capecitabine , which primarily targets thymidylate synthase, an enzyme involved in DNA synthesis .
Mode of Action
Given its structural similarity to capecitabine, it may be hypothesized that it undergoes metabolic conversion in the body to 5-fluorouracil (5-fu), which inhibits thymidylate synthase, thereby disrupting dna synthesis and cell division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in DNA synthesis and cell division, given its potential conversion to 5-FU . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Capecitabine is orally administered and is extensively metabolized in the liver and tumor tissues to its active form, 5-FU .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve disruption of DNA synthesis and cell division, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth in the case of cancer cells .
Action Environment
Factors such as the presence of specific enzymes in the liver and tumor tissues, the patient’s overall health status, and the presence of other medications could potentially influence the metabolism and efficacy of this compound .
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O8/c1-9(2)6-7-28-19(27)22-16-13(20)8-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h8-10,14-15,17H,6-7H2,1-5H3,(H,21,22,26,27)/t10-,14-,15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINDFSMIQLNEG-GWBBYGMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708426 | |
| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162204-22-0 | |
| Record name | Cytidine, 5′-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]-, 2′,3′-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162204-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




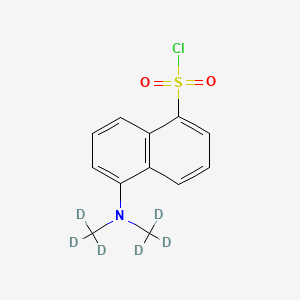
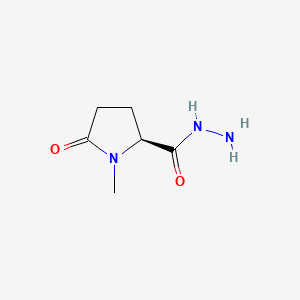
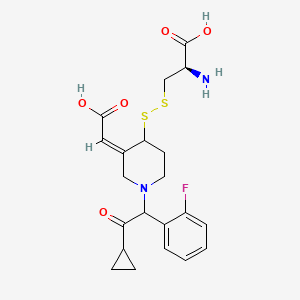
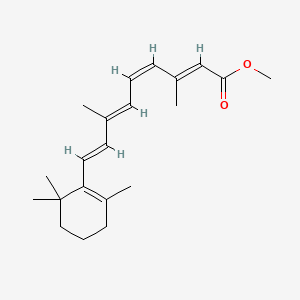
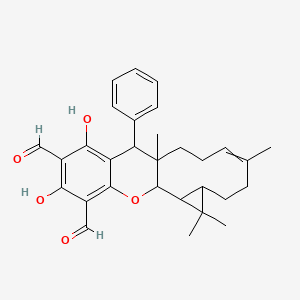
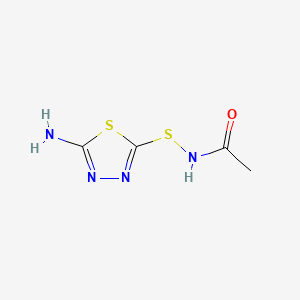
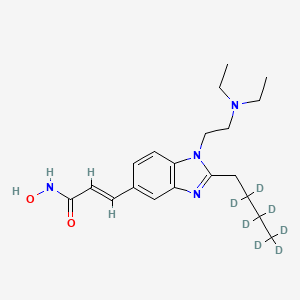
![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)

